3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one
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Overview
Description
3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol, the compound can be synthesized through a series of reactions involving cyclization, reduction, and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis might be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Mechanism of Action
The mechanism by which 3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylic acid
- (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol
- 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile
Uniqueness
3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
913623-96-8 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-2-one |
InChI |
InChI=1S/C10H13NO2/c11-8-6-7-4-2-1-3-5-9(7)13-10(8)12/h6H,1-5,11H2 |
InChI Key |
SHAQBXFJHDCZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)OC(=O)C(=C2)N |
Origin of Product |
United States |
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